[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20133409
InChI: InChI=1S/C14H21N5/c1-18-10-12(8-16-18)6-15-7-13-9-17-19(11-13)14-4-2-3-5-14/h8-11,14-15H,2-7H2,1H3
SMILES:
Molecular Formula: C14H21N5
Molecular Weight: 259.35 g/mol

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC20133409

Molecular Formula: C14H21N5

Molecular Weight: 259.35 g/mol

* For research use only. Not for human or veterinary use.

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine -

Specification

Molecular Formula C14H21N5
Molecular Weight 259.35 g/mol
IUPAC Name N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine
Standard InChI InChI=1S/C14H21N5/c1-18-10-12(8-16-18)6-15-7-13-9-17-19(11-13)14-4-2-3-5-14/h8-11,14-15H,2-7H2,1H3
Standard InChI Key ADCWBBGKLUADRZ-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)CNCC2=CN(N=C2)C3CCCC3

Introduction

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound belonging to the pyrazole derivative family. Pyrazoles are heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This specific compound features two distinct pyrazole moieties connected by a methylamine bridge, which contributes to its potential biological activity and utility in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves several key steps, which can be optimized for yield and purity. Techniques such as column chromatography are often used for purification. The compound can undergo various chemical reactions, including nucleophilic substitutions due to the presence of nitrogen atoms in its structure.

Biological Activities and Applications

Pyrazole derivatives, including [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine, are investigated for their potential therapeutic effects. These compounds interact with biological targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The specific biological activity of this compound is an area of active research, with potential implications in drug development.

Biological ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory diseases
AntimicrobialDevelopment of antimicrobial agents
AnticancerResearch into cancer therapies

Comparison with Similar Compounds

Several compounds share structural similarities with [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine, including:

Compound NameKey Features
1-cyclopentyl-N-[3-(dimethylamino)propyl]amineContains dimethylamino group
1-cyclopentyl-N-[3-methylphenyl]pyrazoleLacks methyl substitutions
4,4′-(arylmethylene)bis(3-methylpyrazole)Various substituents on pyrazole core

The uniqueness of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine lies in its specific cyclopentyl and methyl substitutions, influencing its reactivity, stability, and interaction with biological targets.

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